molecular formula C21H23N7 B6459290 4-({4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549006-28-0

4-({4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No. B6459290
CAS RN: 2549006-28-0
M. Wt: 373.5 g/mol
InChI Key: CRTKRBZHZWPUAV-UHFFFAOYSA-N
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Description

The compound you mentioned contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms . One of the nitrogen atoms bears a hydrogen atom . The compound also contains a benzonitrile group, which consists of a benzene ring attached to a nitrile group.


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Pyrazole rings are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can react with aryl isocyanate, aryl and alkyl isothiocyanates . The reactions of hydrazide with these compounds can form various products .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 3,5-dimethylpyrazole, a derivative of pyrazole, is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives, including those containing pyrazole moieties, exhibit promising antibacterial properties. Researchers have synthesized compounds similar to your target molecule and evaluated their efficacy against bacterial strains. Notably, some derivatives have demonstrated potent activity against Mycobacterium tuberculosis .

Antileishmanial and Antimalarial Potential

Pyrazole-bearing compounds have been investigated for their antileishmanial and antimalarial effects. While specific studies on your compound are scarce, the broader class of pyrazoles has shown promise in combating these parasitic diseases .

Energetic Materials

A novel nitrogen-rich energetic material, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized. Its robust thermal stability and potential as an energetic material make it an intriguing avenue for further exploration .

Neurotoxicity Assessment

A pyrazoline derivative related to your compound has been studied for its behavioral effects, revealing neurotoxic potentials. Understanding such properties is crucial for safety assessments .

Drug Development

Imidazole derivatives play a pivotal role in drug discovery. Commercially available drugs containing the 1,3-diazole ring (such as clemizole, omeprazole, and metronidazole) demonstrate diverse therapeutic applications, from antihistaminic and antiulcer agents to antiprotozoals and antitumor drugs .

Mechanism of Action

Mode of Action

Based on its structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural features, it may be involved in pathways related to signal transduction, enzymatic activity, or ion channel regulation .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its potential interaction with various proteins or receptors, it may have diverse effects on cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of its environment due to the presence of ionizable groups in its structure .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, 3,5-dimethylpyrazole has been labeled with hazard statements including H302, H315, H319, H335, H361, H373 .

Future Directions

The future directions for research into a compound depend on its potential applications. Pyrazole derivatives have been studied for their potential use in various fields, including medicine and agriculture .

properties

IUPAC Name

4-[[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7/c1-16-13-17(2)28(25-16)21-8-7-20(23-24-21)27-11-9-26(10-12-27)15-19-5-3-18(14-22)4-6-19/h3-8,13H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTKRBZHZWPUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

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